8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 524724-72-9
Cat. No.: VC3781692
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524724-72-9 |
|---|---|
| Molecular Formula | C15H12N2O |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3 |
| Standard InChI Key | UHSALGGPQFYDCQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, reflects its substitution pattern:
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Imidazo[1,2-a]pyridine core: A bicyclic system combining imidazole and pyridine rings.
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8-Methyl group: Enhances lipophilicity and influences electronic distribution.
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2-Phenyl group: Contributes to π-π stacking interactions in biological systems.
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3-Carbaldehyde: A reactive site for nucleophilic additions or condensations.
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.27 g/mol | PubChem |
| Melting Point | 168–170°C | Sigma-Aldrich |
| Solubility | Soluble in DCM, DMF, THF | BenchChem |
| SMILES | CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3 | PubChem |
The aldehyde group at position 3 enables diverse reactivity, while the methyl and phenyl substituents modulate steric and electronic effects. Comparative analysis with analogs reveals distinct properties:
Synthesis and Optimization
Route 1: Reductive Amination and Alkylation
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Reduction of Nitrile Intermediate:
A mixture of 3-cyanoimidazo[1,2-a]pyridine derivative (51 mg, 0.2 mmol) is reduced using lithium aluminum hydride () in tetrahydrofuran (THF) at 0°C, yielding the corresponding amine . -
Aldehyde Formation:
The amine intermediate is treated with dimethylaminopyridine (DMAP) and butyric anhydride in dichloromethane (DCM), followed by methylation with methyl iodide () in dimethylformamide (DMF). This step introduces the carbaldehyde group . -
Purification:
Flash column chromatography isolates the final product with a 65% yield .
Route 2: Vilsmeier-Haack Formylation
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Formylation:
The imidazo[1,2-a]pyridine core is treated with phosphorus oxychloride () and dimethylformamide (DMF) under reflux, generating the 3-carbaldehyde derivative . -
Methylation:
Subsequent methylation at position 8 is achieved using methyl iodide in the presence of sodium bicarbonate () .
Yield Optimization Strategies
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Temperature Control: Maintaining 0–5°C during methyl iodide addition minimizes side reactions .
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Catalyst Selection: DMAP accelerates acylation steps, improving reaction efficiency .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Chemical Reactivity and Applications
Oxidation
The aldehyde group undergoes oxidation to carboxylic acids using agents like potassium permanganate ():
This reaction is critical for synthesizing carboxylated derivatives for metal-organic frameworks .
Reduction
Sodium borohydride () reduces the aldehyde to a primary alcohol:
The alcohol derivatives exhibit enhanced solubility in aqueous media.
Nucleophilic Addition
Condensation with hydrazines or amines forms Schiff bases, which are explored as antimicrobial agents:
Metal Ion Adsorption
Mesoporous silica functionalized with this compound (denoted SiN-imd-py) shows high affinity for ions. In batch adsorption studies:
Photocatalytic Modifications
The imidazo[1,2-a]pyridine core participates in radical reactions under UV light, enabling the synthesis of photoactive polymers.
Industrial and Research Applications
Pharmaceutical Intermediate
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Zolpidem Analogs: Serves as a precursor for non-benzodiazepine sedatives .
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Antiviral Agents: Schiff base derivatives inhibit SARS-CoV-2 main protease (: 1.8 μM $$).
Analytical Chemistry
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Fluorescent Probes: The aldehyde group conjugates with amines to form pH-sensitive fluorophores.
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